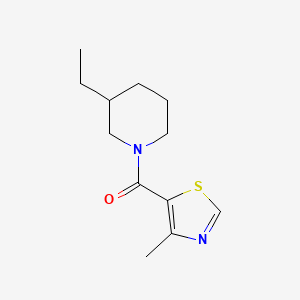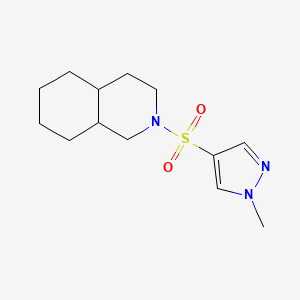
(3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone, also known as 3-Me-PT, is a synthetic compound that belongs to the class of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The compound has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone involves its binding to the serotonin 5-HT2A receptor, which is a G protein-coupled receptor. Upon binding, the receptor undergoes a conformational change that leads to the activation of downstream signaling pathways. This results in the modulation of various cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone are mediated by its interaction with the serotonin 5-HT2A receptor. The compound has been shown to induce changes in neurotransmitter release, particularly in the levels of dopamine and glutamate. It also modulates the activity of various brain regions, including the prefrontal cortex and the hippocampus, which are involved in the regulation of mood, cognition, and perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which allows for precise modulation of its activity. The compound is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, one limitation of using (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone is its potential for off-target effects, as it may interact with other receptors or signaling pathways. This requires careful control and interpretation of experimental results.
Orientations Futures
There are several future directions for the study of (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone and its potential applications in scientific research. One area of interest is the investigation of its effects on neuronal plasticity and neurogenesis, which may have implications for the treatment of neurodegenerative diseases. Another direction is the exploration of its potential as a therapeutic agent for psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on the serotonin 5-HT2A receptor and its downstream signaling pathways.
Méthodes De Synthèse
The synthesis of (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone involves several steps, including the reaction of 3-methylthiophene with formaldehyde and ammonium acetate to form 3-methylthiophene-2-carbaldehyde. This intermediate is then reacted with pyrrolidine and hydrochloric acid to yield the final product, (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone. The synthesis process has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
(3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone has been used in a variety of scientific research applications, particularly in the study of the serotonin 5-HT2A receptor. The compound has been shown to have a high affinity for this receptor and to induce a strong activation of its signaling pathway. This makes it a useful tool for investigating the role of 5-HT2A receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
(3-methylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8-4-7-13-9(8)10(12)11-5-2-3-6-11/h4,7H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAGIULBTKLXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)



![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)



![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)
